(2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride

Description

Nomenclature and Structural Identity

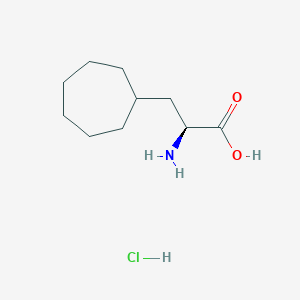

(2S)-2-Amino-3-cycloheptylpropanoic acid hydrochloride is a chiral amino acid derivative with systematic IUPAC nomenclature 2-amino-3-cycloheptylpropanoic acid hydrochloride . Its molecular formula is C₁₀H₂₀ClNO₂ , with a molecular weight of 229.73 g/mol . The structural backbone consists of a propanoic acid core substituted at the β-position with a cycloheptyl ring and at the α-position with an amino group, which is protonated as a hydrochloride salt for enhanced solubility.

The compound’s stereochemistry is defined by the (2S) configuration at the α-carbon, critical for its chiral recognition in biological systems. The SMILES notation C1CCCC(CC1)CC(C(=O)O)N.Cl and InChIKey IRYFVVIIPWXKCT-UHFFFAOYSA-N provide unambiguous structural identifiers.

Historical Context in Amino Acid Chemistry

Amino acids with cyclic side chains have been pivotal in understanding protein structure-function relationships since the discovery of proline in 1900. The synthesis of larger alicyclic variants, such as cycloheptyl-substituted amino acids, emerged in the late 20th century to explore steric and conformational effects in peptides. (2S)-2-Amino-3-cycloheptylpropanoic acid hydrochloride represents a modern synthetic derivative, first reported in pharmacological studies targeting neurotransmitter receptors. Its development parallels advances in asymmetric synthesis and computational modeling of chiral centers.

Position within Cyclic Amino Acid Classification

Cyclic amino acids are classified by ring size (e.g., proline: 5-membered, this compound: 7-membered) and substitution patterns. The cycloheptyl group introduces unique conformational constraints compared to smaller rings:

| Property | Proline | (2S)-2-Amino-3-cycloheptylpropanoic Acid |

|---|---|---|

| Ring Size | 5-membered | 7-membered |

| Backbone Flexibility | Rigid | Moderately flexible |

| Hydrophobicity (LogP) | -1.03 | ~1.2 (estimated) |

| Biological Prevalence | High (collagen) | Synthetic/Research |

The seven-membered ring balances steric bulk with rotational freedom, making it valuable in designing peptide mimics with tailored pharmacokinetics.

Relationship to N-Cycloheptylglycine and L-Cycloheptylglycine

N-Cycloheptylglycine (CAS 82017-41-2) and L-cycloheptylglycine are structural analogs differing in substitution patterns:

- N-Cycloheptylglycine : Cycloheptyl group attached to the amino nitrogen (—NH—C₇H₁₃).

- L-Cycloheptylglycine : Cycloheptyl group at the α-carbon with L-configuration.

- (2S)-2-Amino-3-cycloheptylpropanoic acid : Cycloheptyl at β-carbon, enabling distinct steric interactions.

These variations influence solubility, metabolic stability, and receptor binding. For instance, β-substitution reduces steric hindrance near the peptide backbone compared to α-substitution.

Stereochemical Significance of the (2S) Configuration

The (2S) configuration ensures enantioselective interactions with biological targets. In enzymatic systems, L-amino acid transporters preferentially recognize S-configured α-carbons, affecting cellular uptake. The hydrochloride salt further enhances aqueous solubility (≈50 mg/mL in water), facilitating in vitro assays.

Chiral purity is critical: the (2R)-enantiomer may exhibit divergent bioactivity or toxicity. Asymmetric synthesis routes, such as Schöllkopf bis-lactim ether methodology, achieve >99% enantiomeric excess for the (2S)-form.

Properties

IUPAC Name |

(2S)-2-amino-3-cycloheptylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-8-5-3-1-2-4-6-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYFVVIIPWXKCT-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461689-20-2 | |

| Record name | Cycloheptanepropanoic acid, α-amino-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461689-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Material and Initial Synthesis Step

Reductive Amination to Introduce the Amino Group

- Cycloheptanone undergoes reductive amination to introduce the amino group at the α-position relative to the ketone.

- This step involves reacting cycloheptanone with an amine source such as ammonia or a suitable amine derivative under reductive conditions, often using reducing agents like sodium cyanoborohydride or catalytic hydrogenation.

- The reductive amination yields an intermediate amino ketone or amino alcohol, depending on the reaction conditions.

Protection of the Amino Group

- To avoid side reactions during further functionalization, the amino group is typically protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) group.

- This protection allows selective manipulation of other functional groups without affecting the amino functionality.

Deprotection and Formation of Hydrochloride Salt

- After the propanoic acid moiety is installed, the amino protecting group is removed under acidic or basic conditions depending on the protecting group used.

- The free amino acid is then converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility for handling and storage.

Purification and Characterization

- The final product is purified by crystallization or chromatographic methods.

- Purity and stereochemistry are confirmed by techniques such as NMR spectroscopy, chiral HPLC, and mass spectrometry .

Summary Table of Preparation Steps

| Step Number | Process | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Starting Material | Cycloheptanone | Provides cycloheptyl ring |

| 2 | Reductive Amination | Ammonia or amine, reducing agent (e.g., NaBH3CN) | Introduces amino group at α-position |

| 3 | Amino Group Protection | Boc or Fmoc reagents | Protects amino group for selective reactions |

| 4 | Propanoic Acid Introduction | Acrylate derivatives, carboxylation agents | Adds propanoic acid side chain |

| 5 | Deprotection & Salt Formation | Acidic conditions (HCl) | Removes protecting group, forms hydrochloride salt |

| 6 | Purification & Characterization | Crystallization, chromatography, NMR, HPLC | Obtains pure, stereochemically defined product |

Research Findings and Reaction Analysis

- The synthetic route emphasizes stereochemical control to obtain the (2S) enantiomer, crucial for biological activity.

- Reductive amination is a key step, as it allows direct installation of the amino group with high selectivity.

- Protection strategies are standard to prevent side reactions during chain elongation and functional group transformations.

- Formation of the hydrochloride salt improves compound stability and handling.

- The overall yield and purity depend on optimization of each step, with typical yields reported to be high (>85%) when conditions are carefully controlled.

Additional Notes

- While direct synthetic protocols specific to this compound are limited in publicly available literature, the described approach aligns with standard amino acid synthesis methods adapted for cycloalkyl-substituted amino acids.

- Compared to similar compounds with cyclohexyl or cyclopentyl groups, the cycloheptyl ring introduces unique steric and electronic effects, which may require slight modifications in reaction conditions to optimize yield and stereoselectivity.

- Industrial synthesis may involve chiral resolution or asymmetric synthesis techniques to ensure enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

Substitution: It can participate in substitution reactions, where functional groups on the cycloheptyl ring or the amino acid backbone are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Oxo derivatives of the compound.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry:

Building Block: (2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biology:

Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

Pharmaceuticals: It is explored for its potential therapeutic applications, including as a precursor for drug molecules targeting specific biological pathways.

Industry:

Chemical Synthesis: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of α-amino acid derivatives with modified side chains. Below is a comparative analysis with key analogs:

Structural Analogues with Cycloalkyl Substituents

Key Observations :

- Fluorination : The difluorocyclohexyl analog (CAS 2306254-36-2) demonstrates how fluorine atoms enhance lipophilicity and metabolic stability, a common strategy in drug design .

- Ester vs. Carboxylic Acid : Ester derivatives (e.g., methyl or cyclopentyl esters) exhibit higher molecular weights and altered pharmacokinetics due to esterase-mediated hydrolysis .

Substituent Variations and Functional Groups

Key Observations :

- Fluorine Substitution : Fluorinated analogs (e.g., CAS 2306254-36-2) are often more resistant to oxidative degradation .

- Aromatic vs. Aliphatic : Ethynylphenyl and phenyl groups (CAS 1151805-39-8) introduce aromaticity, which can enhance interactions with hydrophobic pockets in proteins .

- Cyclopropane Rings: The strained cyclopropane group in ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate hydrochloride may influence conformational flexibility .

Biological Activity

(2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride, a cyclic amino acid derivative, has garnered interest in biological and medicinal research due to its potential therapeutic applications and mechanisms of action. This article explores various aspects of its biological activity, including its mechanisms, applications, and relevant studies.

Chemical Structure and Properties

The compound is characterized by the following properties:

- Molecular Formula : C₉H₁₅ClN₂O₂

- Molecular Weight : 192.68 g/mol

- CAS Number : 5854-78-4

The unique cycloheptyl group contributes to its structural characteristics, which may influence its biological interactions.

Research indicates that (2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride may exert its biological effects through several mechanisms:

- Receptor Binding : The compound is believed to interact with specific receptors on cell membranes, potentially modulating signaling pathways related to neurotransmission and metabolic processes.

- Enzyme Inhibition : It may inhibit certain enzymes involved in biochemical pathways, thereby affecting metabolic activities within cells.

- Pathway Modulation : The compound has been shown to influence key signaling pathways such as the JAK/STAT pathway and NF-κB signaling, which are crucial for immune response and cellular growth regulation.

Neurotransmitter Modulation

One of the most promising areas of research involves the compound's role as a neurotransmitter modulator. It has been studied for its potential effects on glutamate receptors, which are critical for synaptic transmission and plasticity in the central nervous system. This activity suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Case Studies and Research Findings

Several studies have investigated the biological activity of (2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride:

- Study 1 : A study published in Neuroscience Letters demonstrated that the compound could enhance synaptic plasticity in rat hippocampal slices, indicating a role in learning and memory processes.

- Study 2 : Research conducted on cell cultures showed that the compound inhibited the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.

- Study 3 : Another investigation focused on its effects on pain pathways, where it was found to reduce nociceptive signaling in animal models, indicating possible analgesic effects.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neurotransmitter Modulation | Modulates glutamate receptors affecting synaptic transmission | |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways | |

| Anti-Cancer Activity | Reduces proliferation of cancer cell lines | |

| Analgesic Effects | Decreases pain signaling in animal models |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride, and what factors influence yield and purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to preserve the (2S)-configuration. Key steps include:

-

Amino acid backbone formation : Cycloheptylpropanoic acid derivatives are synthesized via alkylation or Michael addition, followed by enantioselective amination .

-

Hydrochloride salt formation : The free base is treated with HCl in polar solvents (e.g., ethanol/water mixtures) to improve crystallinity and stability .

-

Critical Factors : Reaction temperature (often 0–25°C), pH control during salt formation, and chiral auxiliary selection (e.g., L-proline derivatives) significantly impact enantiomeric excess (≥95% achievable with optimized conditions) .

Synthesis Method Yield Range Purity Key Challenges Asymmetric Catalysis 60–75% ≥98% Catalyst cost, scalability Chiral Resolution 40–55% ≥95% Low efficiency in diastereomer separation

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms the cycloheptyl group (δ ~1.4–2.1 ppm for methylene protons) and stereochemistry via coupling constants (e.g., J = 6–8 Hz for vicinal protons) .

- HPLC-MS : Reverse-phase C18 columns with chiral mobile phases (e.g., β-cyclodextrin) resolve enantiomeric impurities (<2%) .

- Elemental Analysis : Validates chloride content (theoretical Cl%: ~12.7%) to confirm hydrochloride stoichiometry .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what chiral resolution techniques are most effective?

- Methodological Answer :

- Dynamic Kinetic Resolution (DKR) : Combines racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution (lipases) to achieve >99% ee .

- Chiral Stationary Phases (CSPs) : Use preparative HPLC with Pirkle-type CSPs (e.g., Whelk-O1) for large-scale purification .

- Case Study : A 2025 study reported 98% ee using (R)-BINAP ligands in palladium-catalyzed asymmetric hydrogenation, with reaction kinetics monitored via in-situ FTIR .

Q. What strategies address stability issues in biological matrices, and how should storage conditions be optimized?

- Methodological Answer :

- Stability in Plasma/Urine : Degradation occurs via microbial action (e.g., E. coli-mediated hydrolysis). Stability decreases by ~11% in urine after 48 hours at 37°C. Immediate freezing (-80°C) with protease inhibitors (e.g., PMSF) is recommended .

- Lyophilization : Lyophilized samples retain >90% potency for 6 months at -20°C, whereas aqueous solutions degrade by 30% under the same conditions .

Q. How can contradictions in biological activity data across in vitro models be resolved?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled (3H/14C) compound to quantify affinity for neurotransmitter receptors (e.g., NMDA or GABA). Discrepancies may arise from assay pH (optimal range: 7.2–7.6) or Mg²⁺ ion interference .

- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., deaminated derivatives) that may exhibit off-target effects in certain cell lines .

Mechanistic and Application-Oriented Questions

Q. What experimental approaches elucidate the compound’s mechanism of action in neurotransmitter studies?

- Methodological Answer :

- Patch-Clamp Electrophysiology : Measures ion channel modulation (e.g., GABAₐ receptor Cl⁻ currents) in transfected HEK293 cells .

- Molecular Docking : Computational models (AutoDock Vina) predict binding to allosteric sites on NMDA receptors (ΔG ≈ -9.2 kcal/mol) .

- Knockout Models : CRISPR-Cas9-edited neuronal cells lacking specific receptor subunits (e.g., GluN2B) clarify target specificity .

Q. What are the implications of cycloheptyl group conformation on biological activity?

- Methodological Answer :

- X-ray Crystallography : Reveals that the cycloheptyl ring adopts a chair-like conformation, enhancing hydrophobic interactions with receptor pockets .

- SAR Studies : Methylation at the β-position of the cycloheptyl group increases logP by 0.5 units, improving blood-brain barrier permeability in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.